molecular formula C21H16ClNO4S2 B2465196 Methyl 2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate CAS No. 477869-66-2

Methyl 2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate

Cat. No.: B2465196
CAS No.: 477869-66-2
M. Wt: 445.93
InChI Key: NIBHJTRABQCWJP-UHFFFAOYSA-N
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Description

Methyl 2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate is an organic compound with a complex structure that includes a chlorophenyl group, a nitrobenzyl group, and a benzenecarboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate typically involves multiple steps, including the introduction of the chlorophenyl and nitrobenzyl groups. Common reagents used in these reactions include chlorinating agents, nitrating agents, and sulfanylating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl groups can also participate in redox reactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({4-[(4-bromophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate
  • Methyl 2-({4-[(4-fluorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate
  • Methyl 2-({4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate

Uniqueness

Methyl 2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity

Properties

IUPAC Name

methyl 2-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methylsulfanyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO4S2/c1-27-21(24)17-4-2-3-5-19(17)28-13-14-6-11-20(18(12-14)23(25)26)29-16-9-7-15(22)8-10-16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBHJTRABQCWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SCC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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